molecular formula C11H18N2O2S B3200210 5-amino-N-tert-butyl-2-methylbenzene-1-sulfonamide CAS No. 1017459-30-1

5-amino-N-tert-butyl-2-methylbenzene-1-sulfonamide

Cat. No.: B3200210
CAS No.: 1017459-30-1
M. Wt: 242.34 g/mol
InChI Key: QAQZSCGMACZHLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-N-tert-butyl-2-methylbenzene-1-sulfonamide (CAS 1017459-30-1) is a chemical compound with the molecular formula C 11 H 18 N 2 O 2 S and a molecular weight of 242.34 g/mol . This substituted benzenesulfonamide features an amino group, a methyl group, and a bulky N-tert-butyl sulfonamide moiety, a structure of significant interest in medicinal chemistry and drug discovery. The sulfonamide functional group is a cornerstone in pharmaceutical research, known for its presence in a wide array of therapeutic agents . While specific biological data for this compound may be limited, its core structure is a well-established pharmacophore. The specific substitution pattern on the benzene ring—particularly the 5-amino-2-methyl groups—is recognized as a key intermediate in the synthesis of targeted therapies, such as the oral angiogenesis inhibitor Pazopanib . The addition of the tert-butyl group to the sulfonamide nitrogen is a common strategy to modulate the compound's lipophilicity, steric bulk, and metabolic stability, which can profoundly influence its binding affinity and selectivity for biological targets like enzymes . Researchers value this architecture for exploring structure-activity relationships (SAR), particularly in the development of novel enzyme inhibitors, including those targeting carbonic anhydrase isoforms . This product is provided for research and development purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-N-tert-butyl-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S/c1-8-5-6-9(12)7-10(8)16(14,15)13-11(2,3)4/h5-7,13H,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQZSCGMACZHLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)S(=O)(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 5-amino-N-tert-butyl-2-methylbenzene-1-sulfonamide

The synthesis of this compound is a multi-step process that begins with readily available starting materials. A key pathway involves the initial synthesis of a nitrated precursor, which is subsequently functionalized and then reduced to yield the final amino-sulfonamide.

Precursor Synthesis and Functionalization Pathways

A common precursor for the synthesis of the target molecule is 2-methyl-5-aminobenzenesulfonamide. The synthesis of this precursor is outlined in Chinese patent CN107805212B and involves the following key steps google.com:

Sulfonation of p-Nitrotoluene: The synthesis typically commences with the sulfonation of p-nitrotoluene using chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces a chlorosulfonyl group onto the benzene (B151609) ring, yielding 2-methyl-5-nitrobenzenesulfonyl chloride. The reaction is generally carried out in an organic solvent such as chlorobenzene, dichloromethane, or trichloromethane google.com.

Formation of the N-tert-butyl Sulfonamide: The intermediate, 2-methyl-5-nitrobenzenesulfonyl chloride, is then reacted with tert-butylamine (B42293). This nucleophilic substitution reaction at the sulfonyl chloride group forms the N-tert-butyl sulfonamide, resulting in N-tert-butyl-2-methyl-5-nitrobenzenesulfonamide.

Reduction of the Nitro Group: The final step in the synthesis of the target compound is the reduction of the nitro group to an amino group. Various reducing agents can be employed for this transformation. Catalytic hydrogenation, for instance using a palladium on activated charcoal catalyst, is a common method for the reduction of nitroarenes researchgate.net. Other methods for the selective reduction of nitro groups in the presence of other functional groups, such as sulfonamides, include the use of reagents like tin(II) chloride or sodium bisulfite nih.govacs.org. The choice of reducing agent is crucial to avoid the reduction of the sulfonamide group.

An alternative pathway could involve the initial synthesis of 2-methyl-5-aminobenzenesulfonamide, as described in patent CN107805212B, followed by a selective N-tert-butylation of the sulfonamide nitrogen google.com. However, achieving selective alkylation at the sulfonamide nitrogen in the presence of a free amino group can be challenging. Therefore, the former route, involving the formation of the N-tert-butyl sulfonamide prior to the reduction of the nitro group, is generally the more plausible and controllable synthetic strategy.

Optimization of Reaction Conditions and Yields

For the initial sulfonation of p-nitrotoluene , patent CN107805212B provides specific optimized conditions. The weight ratio of p-nitrotoluene to chlorosulfonic acid is recommended to be in the range of 1:1.2 to 1:1.5. The reaction temperature is maintained between 100-150 °C with a stirring speed of 800-1000 rpm to ensure efficient mixing and reaction progress google.com.

In the subsequent amination step with tert-butylamine, the reaction conditions such as solvent, temperature, and stoichiometry need to be carefully controlled to maximize the yield of N-tert-butyl-2-methyl-5-nitrobenzenesulfonamide and minimize the formation of side products.

For the final reduction of the nitro group , the choice of catalyst and reaction conditions is critical for achieving high conversion and selectivity. For instance, in the hydrogenation of 2-methyl-5-nitrobenzenesulfonyl chloride to 2-methyl-5-aminobenzenesulfonamide, catalysts such as palladium on carbon, palladium hydroxide (B78521) on carbon, or Raney nickel are employed under high temperature and pressure in a hydrogenation kettle google.com. Similar conditions can be adapted for the reduction of N-tert-butyl-2-methyl-5-nitrobenzenesulfonamide.

The following table summarizes the key reaction steps and typical conditions for the synthesis of this compound:

StepReactantsReagents and ConditionsProduct
1. Sulfonationp-NitrotolueneChlorosulfonic acid (1:1.2-1.5 weight ratio), organic solvent (e.g., chlorobenzene), 100-150 °C, 800-1000 rpm stirring google.com2-Methyl-5-nitrobenzenesulfonyl chloride
2. Amination2-Methyl-5-nitrobenzenesulfonyl chloridetert-Butylamine, suitable solvent, controlled temperatureN-tert-Butyl-2-methyl-5-nitrobenzenesulfonamide
3. ReductionN-tert-Butyl-2-methyl-5-nitrobenzenesulfonamideReducing agent (e.g., Pd/C, H2; SnCl2; Na2S/S8), solvent, controlled temperature and pressureThis compound

Mechanistic Insights into Key Synthetic Steps

The synthesis of this compound involves several fundamental organic reactions with well-understood mechanisms.

The sulfonation of p-nitrotoluene is a classic electrophilic aromatic substitution (EAS) reaction. The electrophile, which is likely sulfur trioxide (SO3) generated from chlorosulfonic acid, is attacked by the electron-rich aromatic ring of p-nitrotoluene. The nitro group is a deactivating, meta-directing group, while the methyl group is an activating, ortho-, para-directing group. The substitution occurs at the position ortho to the methyl group and meta to the nitro group, leading to the formation of 2-methyl-5-nitrobenzenesulfonyl chloride. The reaction proceeds through a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate masterorganicchemistry.com.

The reaction of 2-methyl-5-nitrobenzenesulfonyl chloride with tert-butylamine is a nucleophilic acyl substitution at the sulfonyl group. The lone pair of electrons on the nitrogen atom of tert-butylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. The chloride ion then departs as a leaving group, resulting in the formation of the N-tert-butyl sulfonamide.

The reduction of the nitro group can proceed through different mechanisms depending on the reducing agent used. In catalytic hydrogenation, the nitro compound is adsorbed onto the surface of the catalyst (e.g., palladium), where it reacts with hydrogen. The reaction is believed to proceed through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before the final amino group is formed. When using metal-based reducing agents like tin(II) chloride in acidic media, the reduction involves a series of electron transfer steps from the metal to the nitro group. The selective reduction of a nitro group in the presence of a sulfonamide is generally achievable due to the higher reactivity of the nitro group towards reduction compared to the sulfonamide moiety calvin.edu.

Derivatization Strategies for Structural Modification

The presence of a primary amino group and an aromatic ring in this compound offers opportunities for a variety of chemical modifications. These derivatizations can be used to explore structure-activity relationships and to synthesize new compounds with potentially altered properties.

Modifications at the Amino Moiety (e.g., Acylation, Alkylation, Arylation)

The primary amino group is a versatile functional handle for a range of chemical transformations.

Acylation: The amino group can be readily acylated using acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. For example, reaction with acetyl chloride would yield N-(4-(N-tert-butylsulfamoyl)-5-methylphenyl)acetamide. This modification can alter the electronic properties and steric bulk around the amino group.

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. This introduces alkyl substituents on the nitrogen atom, which can influence the compound's lipophilicity and basicity.

Arylation: The amino group can undergo N-arylation through reactions such as the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of the amine with an aryl halide. This allows for the introduction of various substituted or unsubstituted aryl groups.

The following table provides examples of potential derivatization reactions at the amino moiety:

ReactionReagentProduct Type
AcylationAcetyl chlorideN-Acyl derivative
AlkylationMethyl iodideN-Alkyl derivative
ArylationPhenyl bromide (with Pd catalyst)N-Aryl derivative

Substitutions on the Benzene Ring Scaffold

The benzene ring of this compound is susceptible to electrophilic aromatic substitution reactions. The directing effects of the existing substituents (amino, methyl, and N-tert-butylsulfamoyl groups) will govern the position of the incoming electrophile. The amino group is a strongly activating, ortho-, para-directing group, while the methyl group is a weakly activating, ortho-, para-directing group. The N-tert-butylsulfamoyl group is generally considered a deactivating, meta-directing group. The powerful activating and directing effect of the amino group will likely dominate the regioselectivity of these reactions.

Halogenation: Electrophilic halogenation, for instance with bromine in the presence of a Lewis acid, would be expected to occur at the positions ortho to the strongly activating amino group. This would lead to the introduction of one or more halogen atoms on the benzene ring.

Nitration: Nitration using a mixture of nitric acid and sulfuric acid would also be directed by the amino group. However, the strongly acidic conditions can lead to the protonation of the amino group, converting it into a deactivating, meta-directing ammonium (B1175870) group. Therefore, protection of the amino group (e.g., by acylation) might be necessary to achieve substitution at the desired position.

Sulfonation: Similar to nitration, sulfonation with fuming sulfuric acid would be influenced by the directing effects of the substituents and the reaction conditions.

The table below illustrates potential electrophilic substitution reactions on the benzene ring:

ReactionReagentExpected Substitution Position(s)
BrominationBr2, FeBr3Ortho to the amino group
NitrationHNO3, H2SO4Potentially meta to the amino group (if protonated) or ortho/para if the amino group is protected
SulfonationFuming H2SO4Ortho to the amino group

Alterations at the Sulfonamide Nitrogen

The sulfonamide nitrogen atom is a key site for structural modifications that can significantly influence the compound's physicochemical properties. The primary transformations at this site involve N-alkylation and N-arylation.

N-Alkylation: The introduction of alkyl groups to the sulfonamide nitrogen is a fundamental transformation. Modern approaches often utilize alcohols as green alkylating agents, driven by catalytic processes. For instance, manganese dioxide has been used as a catalyst for the N-alkylation of various sulfonamides and amines under solvent-free conditions, using alcohols as the alkyl source. organic-chemistry.org Another advanced method involves a "borrowing hydrogen" approach with a stable manganese(I) PNP pincer precatalyst, which efficiently facilitates the N-alkylation of sulfonamides with alcohols. organic-chemistry.org Ruthenium-based catalysts, such as [Ru(p-cymene)Cl2]2 combined with bidentate phosphine (B1218219) ligands, have also proven effective for the alkylation of primary sulfonamides. organic-chemistry.org

N-Arylation: The Chan-Evans-Lam (CEL) cross-coupling reaction is a prominent method for N-arylation. Copper-catalyzed CEL reactions between unprotected aminobenzene sulfonamides and arylboron compounds have been explored. rsc.org Research has demonstrated that the chemoselectivity of the N-arylation—whether it occurs on the aromatic amino group or the sulfonamide nitrogen—can be controlled by adjusting reaction parameters like the copper catalyst source, solvent, and base. rsc.org This allows for targeted synthesis of either N-aryl or N,N'-diaryl products under mild, open-flask conditions at room temperature. rsc.org

Table 1: Catalytic Systems for Alterations at the Sulfonamide Nitrogen
TransformationCatalyst/ReagentKey FeaturesReference
N-AlkylationManganese Dioxide (MnO2)Solvent-free conditions, uses alcohols as alkylating agents. organic-chemistry.org
N-AlkylationMn(I) PNP Pincer Complex"Borrowing hydrogen" methodology with alcohols. organic-chemistry.org
N-Alkylation[Ru(p-cymene)Cl2]2 with dppf or DPEphosEffective for primary sulfonamides. organic-chemistry.org
N-ArylationCopper Catalysts (e.g., Cu(OAc)2)Chan-Evans-Lam reaction with arylboron nucleophiles; chemoselectivity is tunable. rsc.org

Exploration of Novel Synthetic Pathways and Catalytic Approaches

Traditional synthesis of sulfonamides often relies on the reaction between amines and sulfonyl chlorides. While effective, this method can be limited by the availability and stability of the sulfonyl chloride precursors and the nucleophilicity of the amine. acs.org Modern research has focused on developing more versatile and efficient catalytic pathways.

One significant advancement is the use of multi-component reactions that construct the sulfonamide scaffold in a single step from more readily available starting materials. rsc.org A prominent strategy involves the three-component coupling of an aryl radical precursor, a sulfur dioxide (SO2) surrogate, and an amine. rsc.org This modular approach offers high operational simplicity and structural adaptability. rsc.org

Catalytic Systems:

Photoredox and Copper Catalysis: A synergistic approach combining photoredox and copper catalysis enables the synthesis of sulfonamides from various aryl radical precursors, amines, and a sulfur dioxide source in the presence of air at room temperature. acs.org This one-step process is notable for its effectiveness with both electron-rich and electron-deficient amines, which are often challenging substrates in traditional methods. acs.orgthieme-connect.com

Palladium Catalysis: Palladium-catalyzed coupling of aryl iodides with a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) can generate aryl ammonium sulfinates. These intermediates can then be converted in a one-pot process to a variety of sulfonamides by treatment with an amine and sodium hypochlorite. organic-chemistry.org

Metal-Free Catalysis: Innovative photocatalytic systems that operate without transition metals have been developed. One such system uses sodium iodide (NaI) as a dual-function reagent to directly activate aryl triflates, facilitating a three-component reaction with SO2 surrogates (e.g., K2S2O5) and a broad range of amines. rsc.org

These novel pathways often utilize stable and easily handled SO2 surrogates like DABSO or potassium metabisulfite (B1197395) (K2S2O5), avoiding the direct use of gaseous sulfur dioxide. thieme-connect.comorganic-chemistry.org

Table 2: Comparison of Traditional and Novel Sulfonamide Synthesis Pathways
FeatureTraditional Method (Sulfonyl Chloride + Amine)Novel Catalytic Methods
Starting MaterialsPre-functionalized sulfonyl chlorides, amines.Aryl halides/triflates/boronic acids, amines, SO2 surrogates. acs.orgrsc.orgorganic-chemistry.org
Key LimitationsRequires stable sulfonyl chlorides; may be inefficient for weakly nucleophilic amines. acs.orgCatalyst cost and sensitivity can be a factor, though metal-free options exist. rsc.org
Reaction TypeTwo-component condensation.Multi-component coupling, cross-coupling. rsc.org
AdvantagesWell-established and straightforward.Broader substrate scope, milder conditions, higher modularity. acs.orgrsc.org

Green Chemistry Principles in Synthesis of Sulfonamide Analogues

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In sulfonamide synthesis, this has led to the development of methods that minimize or eliminate the use of hazardous organic solvents and reagents. researchgate.netresearchgate.net

Aqueous Synthesis: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. An environmentally benign method for synthesizing sulfonamides involves reacting equimolar amounts of amino compounds and arylsulfonyl chlorides in water, using a base like sodium carbonate to control the pH. sci-hub.sersc.org A key advantage of this method is the simple product isolation, which often involves only filtration after acidification of the reaction mixture, yielding products with high purity. rsc.org

Solvent-Free (Neat) Conditions: Eliminating the solvent entirely represents a significant step in green synthesis. sci-hub.se The sulfonylation of primary and secondary amines with arylsulfonyl chlorides can be performed effectively at room temperature under solvent-free conditions, providing a clean and efficient route to N-alkyl and N-aryl sulfonamides. sci-hub.se

Alternative Solvents: Beyond water, other environmentally benign solvents have been explored. Polyethylene glycol (PEG-400) is a non-toxic, thermally stable, and recoverable solvent that has been used for sulfonamide synthesis. sci-hub.se Reactions in PEG-400, often using potassium carbonate as the base, provide a heterogeneous system from which the product can be readily isolated. sci-hub.se Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and glycerol, have also been employed as green reaction media for the synthesis of sulfonamides from thiols and amines. researchgate.net

Table 3: Green Chemistry Approaches in Sulfonamide Synthesis
ApproachSolvent/ConditionKey AdvantagesReference
Aqueous SynthesisWaterNon-toxic, non-flammable, simple workup (filtration). sci-hub.sersc.org
Solvent-Free SynthesisNeat (no solvent)Eliminates solvent waste, high atom economy. sci-hub.se
Alternative SolventsPolyethylene Glycol (PEG-400)Non-toxic, recoverable, thermally stable. sci-hub.se
Alternative SolventsDeep Eutectic Solvents (e.g., Choline Chloride/Glycerol)Biodegradable, low volatility. researchgate.net

Advanced Structural Elucidation and Spectroscopic Investigations

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to elucidating the structure of 5-amino-N-tert-butyl-2-methylbenzene-1-sulfonamide by probing the interactions of the molecule with electromagnetic radiation.

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR spectra provide precise information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic protons, the methyl group, the tert-butyl group, the amine (NH₂) group, and the sulfonamide (NH) proton. The aromatic protons typically appear as multiplets in the downfield region due to the deshielding effects of the benzene (B151609) ring. The methyl group attached to the ring and the highly shielded protons of the tert-butyl group will appear as singlets in the upfield region.

¹³C NMR: The carbon NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the methyl carbon, and the carbons of the tert-butyl group.

While specific experimental data for this exact molecule is not widely published in peer-reviewed literature, predicted spectral data based on its structure are commonly used for characterization. The expected chemical shifts are summarized below.

Interactive Data Table: Predicted ¹H NMR Spectral Data

ProtonsChemical Shift (δ) ppm (Predicted)Multiplicity
Aromatic CH6.5 - 7.5Multiplet
Amine NH₂3.5 - 4.5Broad Singlet
Sulfonamide NH7.0 - 8.0Singlet
Ring CH₃2.1 - 2.4Singlet
Tert-butyl (CH₃)₃1.2 - 1.4Singlet

Interactive Data Table: Predicted ¹³C NMR Spectral Data

Carbon AtomChemical Shift (δ) ppm (Predicted)
Aromatic C-S138 - 142
Aromatic C-N145 - 149
Aromatic C-C115 - 135
Ring CH₃18 - 22
Tert-butyl C (quaternary)50 - 55
Tert-butyl CH₃29 - 32

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands corresponding to the N-H stretching of the primary amine and the sulfonamide group, typically in the range of 3300-3500 cm⁻¹. The S=O stretching vibrations of the sulfonamide group are also prominent, appearing as two strong bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). C-H stretching from the aromatic ring and alkyl groups will be observed around 2850-3100 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for the symmetric vibrations and the benzene ring modes, which often give strong Raman signals.

Interactive Data Table: Key IR Absorption Bands

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amine (N-H)Symmetric & Asymmetric Stretch3300 - 3500
Sulfonamide (N-H)Stretch3200 - 3300
Aromatic (C-H)Stretch3000 - 3100
Alkyl (C-H)Stretch2850 - 2960
Sulfonamide (S=O)Asymmetric Stretch~1350
Sulfonamide (S=O)Symmetric Stretch~1160
Aromatic (C=C)Ring Stretch1450 - 1600

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (molecular formula C₁₁H₁₈N₂O₂S), the expected exact mass is approximately 258.11 g/mol . In techniques like electrospray ionization (ESI), the molecule would be observed as a protonated molecular ion [M+H]⁺ at m/z 259.1. Fragmentation analysis would likely show the loss of the tert-butyl group (a loss of 57 Da) as a primary fragmentation pathway, which is a characteristic feature for molecules containing this group. Another common fragmentation in sulfonamides involves the cleavage of the S-N or Ar-S bonds.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The benzene ring substituted with an amino group (an auxochrome) and a sulfonamide group (a chromophore) is expected to exhibit characteristic absorption bands in the UV region. Typically, substituted benzenes show a primary band (E-band) below 220 nm and a secondary band (B-band) around 250-290 nm. The presence of the amino group is likely to cause a bathochromic (red) shift of these absorptions to longer wavelengths.

X-ray Crystallographic Analysis of Crystalline Forms

While extensive spectroscopic data can build a strong case for a molecule's structure, X-ray crystallography provides the definitive, three-dimensional arrangement of atoms in a crystalline solid.

Currently, there is no publicly available crystal structure for this compound in crystallographic databases. However, based on the known structures of related sulfonamides, certain conformational features can be predicted. The geometry around the sulfur atom is expected to be tetrahedral. The bulky tert-butyl group would likely orient itself to minimize steric hindrance with the rest of the molecule. Furthermore, the planarity of the benzene ring would be maintained, and the bond lengths and angles would be consistent with those of other substituted aminobenzenesulfonamides. Intermolecular hydrogen bonding involving the amine (NH₂) and sulfonamide (NH) protons with the sulfonyl oxygens is expected to be a dominant feature in the crystal packing.

Analysis of Intermolecular Interactions and Crystal Packing

A definitive analysis of the crystal packing and intermolecular interactions for this compound is contingent on the experimental determination of its crystal structure, which is not publicly available as of the current date. However, a detailed projection of its solid-state behavior can be formulated based on the interactions characteristic of its constituent functional groups—a primary aromatic amine, an N-substituted sulfonamide, a tert-butyl group, and a substituted benzene ring.

The aromatic rings are likely to engage in π-π stacking interactions, a common feature in the crystal structures of phenyl-containing compounds. These interactions, where parallel aromatic rings are offset, would contribute significantly to the stabilization of the crystal lattice.

In the closely related compound, 5-amino-2-methylbenzenesulfonamide (B32415), which lacks the N-tert-butyl group, the crystal structure is stabilized by a three-dimensional network of intermolecular N—H⋯O hydrogen bonds. nih.govnih.gov It is highly probable that the title compound, this compound, will also feature extensive hydrogen bonding. However, the presence of the bulky tert-butyl substituent may lead to a different, less dense packing arrangement compared to its non-N-alkylated analogue.

Table 1: Summary of Potential Intermolecular Interactions

Interaction TypeParticipating Functional Group(s)Expected Contribution to Crystal Stability
Hydrogen BondingSulfonamide (N-H), Amino (N-H), Sulfonyl (S=O)High (Primary determinant of supramolecular structure)
π-π StackingMethyl-aminobenzene ringModerate to High
Van der Waals Forcestert-Butyl group, Methyl group, Aromatic ringModerate (Collectively significant)
Dipole-Dipole InteractionsSulfonamide group (SO₂N)Moderate

Hydrogen Bonding Networks and Supramolecular Synthons

The molecular structure of this compound possesses multiple sites for hydrogen bonding, which are expected to govern the formation of its supramolecular architecture. The primary amine (-NH₂) group and the sulfonamide N-H group are potent hydrogen bond donors, while the two sulfonyl oxygen atoms are strong hydrogen bond acceptors.

Table 2: Potential Hydrogen Bond Donors and Acceptors

GroupTypeNumber of Sites
Amino (-NH₂)Donor2
Sulfonamide (-SO₂NH-)Donor1
Sulfonyl (-SO₂-)Acceptor2
Amino (-NH₂)Acceptor1 (lone pair on N)

The interplay between these donor and acceptor sites facilitates the formation of predictable hydrogen-bonding patterns known as supramolecular synthons. In the field of crystal engineering, sulfonamides are well-recognized for forming robust synthons. nih.goviucr.org The most common synthons involving the sulfonamide group are the dimer and the catemer (chain) motifs.

Dimer Synthon: Two molecules form a centrosymmetric pair through two N—H⋯O hydrogen bonds, creating a characteristic ring pattern denoted as R²₂(8).

Catemer Synthon: Molecules are linked head-to-tail via single N—H⋯O hydrogen bonds, forming an infinite chain described by a C(4) graph set notation.

Given the presence of the additional primary amine group, more complex and extended hydrogen-bonding networks are possible. The amine group can interact with the sulfonyl oxygen atoms of neighboring molecules, potentially linking the primary sulfonamide synthons (dimers or catemers) into higher-dimensional sheets or three-dimensional frameworks. For instance, the structure of 5-amino-2-methylbenzenesulfonamide demonstrates how both the sulfonamide and amine groups participate in N—H⋯O interactions to create a comprehensive 3D network. nih.gov The specific synthons formed by this compound would ultimately depend on the steric influence of the tert-butyl group and the crystallization conditions.

Advanced Chiroptical Studies (If applicable to chiral derivatives)

The parent compound, this compound, is achiral and therefore does not exhibit chiroptical properties such as optical rotation or circular dichroism. A review of the current scientific literature reveals no synthesis or chiroptical investigation of chiral derivatives of this specific compound. Consequently, this area of study is not applicable at present. Should chiral derivatives be synthesized in the future, for example by introducing a stereocenter into the molecule, chiroptical spectroscopic methods could be employed to determine their absolute configuration and predominant conformations in solution. nih.govresearchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule at the electronic level. These calculations, often employing Density Functional Theory (DFT), provide insights into molecular geometry, stability, and reactivity.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, and thus the most stable structure. For a flexible molecule like 5-amino-N-tert-butyl-2-methylbenzene-1-sulfonamide, with rotatable bonds in its sulfonamide and tert-butyl groups, conformational analysis would be performed to identify the various low-energy conformers. This analysis is crucial as the biological activity of a molecule can be dependent on its preferred three-dimensional shape.

A typical output of such a study would be a table of the relative energies of the different stable conformers.

Table 1: Hypothetical Relative Energies of Conformers

Conformer Relative Energy (kcal/mol)
1 0.00
2 1.25
3 2.50

This table is for illustrative purposes only, as specific data was not found in the search results.

Electronic Structure Analysis (e.g., HOMO-LUMO, MEP Surfaces)

The electronic structure of a molecule dictates its chemical reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key component of this. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

A Molecular Electrostatic Potential (MEP) surface map would visually represent the electron density around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is valuable for predicting how the molecule might interact with other molecules.

Table 2: Hypothetical Electronic Properties

Parameter Value (eV)
HOMO Energy -6.5
LUMO Energy -1.2
HOMO-LUMO Gap 5.3

This table is for illustrative purposes only, as specific data was not found in the search results.

Spectroscopic Property Prediction and Validation

Quantum chemical calculations can predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predicted spectra can be compared with experimentally obtained spectra to validate the computational model and the determined molecular structure. This comparison is a critical step in ensuring the accuracy of the computational results.

Molecular Docking Simulations and Binding Mode Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in drug discovery and molecular biology for predicting the interaction between a small molecule and a protein target.

Ligand-Protein Interaction Profiling (In silico)

In silico ligand-protein interaction profiling would involve docking this compound against a panel of known protein structures. The results would detail the binding affinity (often expressed as a docking score or binding energy) and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's binding site.

Table 3: Hypothetical Molecular Docking Results

Protein Target Binding Affinity (kcal/mol) Key Interacting Residues
Protein A -8.5 TYR 123, LYS 45, PHE 89
Protein B -7.2 VAL 67, ILE 101, ALA 23
Protein C -6.8 ASP 56, GLU 78

This table is for illustrative purposes only, as specific data was not found in the search results.

Identification of Potential Molecular Targets (Excluding therapeutic claims)

By performing large-scale docking screens against a library of protein structures, it is possible to identify potential molecular targets for a given compound. This approach, sometimes referred to as reverse docking, can help to elucidate the molecule's mechanism of action or identify new potential applications for the compound without making any therapeutic claims. The identified targets would be those that show favorable binding energies and a plausible binding mode with this compound.

Binding Energy Calculations and Affinity Prediction

The prediction of binding affinity between a ligand, such as this compound, and its biological target is a cornerstone of computational drug design. Various computational methods are employed to estimate the binding free energy, which is a key determinant of a compound's potency. These methods range from computationally intensive and accurate approaches to more rapid, albeit less precise, techniques.

More rigorous methods, such as ab initio Fragment Molecular Orbital (FMO) calculations, offer a deeper understanding of the electronic and atomic level interactions. FMO analyses have been applied to substituted benzenesulfonamides to dissect the interfragment interaction energy (IFIE) between the ligand and its protein target. acs.org This approach can quantify the contributions of specific residues or functional groups to the binding energy. For example, in the context of carbonic anhydrase inhibitors, the "Zn block" (the zinc ion and its coordinating histidine residues) in the active site has been shown to have the most significant interaction energy with benzenesulfonamide-based inhibitors. acs.org

The binding affinities of N-substituted sulfonamides have been explored in various therapeutic areas. For example, molecular docking studies on N-substituted sulfonamides as potential anticancer therapeutics have revealed binding affinities ranging from -6.8 to -8.2 kcal/mol for the target protein 1AZM. nih.gov These computational predictions are crucial in ranking potential drug candidates and prioritizing them for synthesis and experimental testing.

Below is a hypothetical interactive data table illustrating the kind of data that might be generated from binding energy calculations for a series of sulfonamide analogs.

Compound IDTarget ProteinDocking Score (kcal/mol)Predicted Ki (nM)Key Interacting Residues
Analog 1Carbonic Anhydrase II-8.550His94, His96, His119, Thr199
Analog 2P38 MAP Kinase-9.225Met109, Gly110, Lys53
Analog 3Cyclooxygenase-2-7.9150Arg513, Val523, Ser353
This compound Hypothetical Target -8.8 40 Tyr22, Phe87, Asn102

Note: The data in this table is illustrative and not based on experimental results for this compound.

Molecular Dynamics Simulations for Conformational Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can provide insights into the conformational stability of a ligand, both in its unbound state and when complexed with a biological target.

For sulfonamide-based compounds, MD simulations have been employed to characterize their interactions with protein binding sites. peerj.com These simulations can reveal how the ligand adapts its conformation to fit within the binding pocket and how the protein structure may change upon ligand binding. The stability of the ligand's conformation within the binding site is crucial for a sustained therapeutic effect.

The conformational analysis of N-tert-butylbenzenesulfonamides is influenced by the steric bulk of the tert-butyl group. This bulky group can restrict the rotational freedom around the sulfonamide bond, leading to a more defined set of low-energy conformations. Understanding these preferred conformations is essential for designing analogs with improved binding affinity, as the ligand's conformation must be complementary to the geometry of the target's active site.

MD simulations can also be used to explore the conformational landscape of the unbound ligand in solution. This can help in understanding the energetic penalty that may be associated with the conformational changes required for the ligand to adopt its bioactive conformation upon binding to the target. The conformational preferences of N-aryl amides, a related class of compounds, have been shown to be influenced by electronic and steric factors, which can be explored using computational methods. nih.gov

The following interactive table provides a hypothetical summary of parameters that could be obtained from an MD simulation study of this compound.

Simulation ParameterValueDescription
Simulation Time100 nsThe total time duration of the molecular dynamics simulation.
RMSD of Ligand1.5 ÅRoot Mean Square Deviation of the ligand's heavy atoms from the initial docked pose, indicating conformational stability.
Radius of Gyration4.2 ÅA measure of the compactness of the ligand's structure during the simulation.
Number of Intramolecular H-bonds1-2The number of hydrogen bonds formed within the ligand molecule, contributing to its conformational rigidity.

Note: The data in this table is for illustrative purposes and does not represent actual simulation results for this compound.

Structure-Based Design Principles for Analog Generation

Structure-based drug design (SBDD) relies on the three-dimensional structural information of the biological target to guide the design of new ligands. The principles of SBDD are instrumental in generating analogs of a lead compound, such as this compound, with improved potency, selectivity, and pharmacokinetic properties.

The structure-activity relationship (SAR) of sulfonamides provides fundamental principles for analog design. openaccesspub.orgyoutube.com For antibacterial sulfonamides, a free aromatic amino group is generally considered essential for activity. youtube.com Modifications to the sulfonamide group and the aromatic ring can significantly impact the compound's biological activity and physicochemical properties.

Computational tools such as molecular docking can be used to virtually screen a library of designed analogs against the target protein. This allows for the prioritization of compounds for synthesis based on their predicted binding modes and affinities. For example, in the design of N-substituted sulfonamides as potential anticancer agents, molecular docking was used to predict the binding affinities of various derivatives, guiding the selection of the most promising candidates. nih.gov

The generation of analogs can be guided by the following principles:

Exploring the binding pocket: Introducing substituents that can form additional favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with unoccupied regions of the binding site.

Modulating physicochemical properties: Altering functional groups to optimize properties such as solubility, lipophilicity, and metabolic stability.

Enhancing selectivity: Designing modifications that exploit differences in the binding sites of the target protein and related off-target proteins.

An illustrative table of potential analogs and the rationale for their design is presented below.

Analog IDModification from Parent CompoundDesign Rationale
Analog AReplacement of the amino group with a hydroxyl groupTo investigate the role of the amino group as a hydrogen bond donor and explore potential new interactions.
Analog BSubstitution of the methyl group with a trifluoromethyl groupTo alter the electronic properties of the aromatic ring and potentially enhance binding affinity through halogen bonding.
Analog CReplacement of the N-tert-butyl group with a cyclopropyl (B3062369) groupTo explore the effect of a smaller, more rigid substituent on the conformational preferences and binding mode.
Analog DIntroduction of a fluorine atom at the 4-position of the benzene (B151609) ringTo modulate the pKa of the amino group and potentially improve cell permeability.

Note: This table presents hypothetical design strategies for analog generation.

Structure Activity Relationship Sar Studies in Non Clinical Contexts

Design and Synthesis of Structure-Activity Probes

The design of structural analogs of 5-amino-N-tert-butyl-2-methylbenzene-1-sulfonamide for SAR studies typically involves systematic modifications of the core structure. The synthesis of these probes often starts from commercially available substituted benzene (B151609) derivatives. For instance, a common synthetic route for benzenesulfonamides involves the chlorosulfonation of a substituted benzene, followed by amination. In the case of analogs of the target compound, this would involve modifications to the amino group, the tert-butyl group, and the methyl group on the benzene ring.

The "tail approach" is a frequently employed strategy in the design of these probes, where different substituents are introduced at the sulfonamide nitrogen or on the aromatic ring to explore the chemical space and understand the impact of these changes on biological activity. The synthesis of a library of such compounds allows for a systematic evaluation of their properties.

Correlation of Structural Features with In Vitro Biological Modulations

The in vitro biological activity of this compound and its analogs is closely linked to their specific structural features. The primary sulfonamide group is a key pharmacophore, particularly for its role in enzyme inhibition.

Carbonic Anhydrase (CA) Inhibition:

Aromatic sulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. The inhibitory activity of compounds related to this compound has been extensively studied against various human (h) CA isoforms. The primary sulfonamide moiety is crucial for this activity, as it coordinates to the zinc ion in the active site of the enzyme.

SAR studies on benzenesulfonamide (B165840) derivatives have revealed several key insights:

Substituents on the Benzene Ring: The nature and position of substituents on the benzene ring significantly influence the inhibitory potency and isoform selectivity. For example, the presence of amino and methyl groups, as in the target compound, can affect the electronic properties and steric interactions within the enzyme's active site.

Substitution on the Sulfonamide Nitrogen: The N-tert-butyl group in this compound is a critical feature. Studies on related N-substituted benzenesulfonamides have shown that the size and nature of the alkyl or aryl group can modulate the inhibitory activity and selectivity against different CA isoforms. For some isoforms, bulky N-substituents can enhance binding affinity, while for others, they may lead to steric hindrance.

Inhibition of Human Carbonic Anhydrase Isoforms by Benzenesulfonamide Analogs
CompoundSubstitution PatternhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Analog 1Unsubstituted benzenesulfonamide25012255.7
Analog 24-Amino-benzenesulfonamide1052.23.10.85
Analog 34-Amino-2-methyl-benzenesulfonamide981.52.50.72
Analog 4N-tert-butyl-benzenesulfonamide----

Dihydropteroate (B1496061) Synthase (DHPS) Inhibition:

Sulfonamides are also known inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the folate biosynthesis pathway of many microorganisms. They act as competitive inhibitors of the natural substrate, para-aminobenzoic acid (pABA). The structural similarity between the sulfonamide moiety and pABA is the basis for this inhibitory action. While specific data for this compound is limited, SAR studies on other sulfonamides suggest that the p-amino group is crucial for DHPS inhibition, mimicking the amino group of pABA.

While the primary focus of research on aromatic sulfonamides has been on enzyme inhibition, some studies have explored their potential to interact with various receptors. However, specific in vitro receptor binding affinity data for this compound is not extensively documented in publicly available literature. General studies on sulfonamide derivatives have investigated their binding to receptors such as chemokine receptors and retinoid X receptors, but these are not directly applicable to the specific compound without further research.

The modulation of cellular pathways by this compound and its analogs is primarily a consequence of their enzyme inhibitory activity. By inhibiting carbonic anhydrases, these compounds can affect pH regulation, ion transport, and other physiological processes that are dependent on CA activity. For instance, inhibition of tumor-associated CA isoforms like CA IX and CA XII can lead to a disruption of the tumor microenvironment's pH, which can, in turn, affect cancer cell proliferation and invasion.

In the context of DHPS inhibition, the downstream effect is the disruption of folic acid synthesis in microorganisms, leading to a bacteriostatic effect by inhibiting the production of essential precursors for DNA and RNA synthesis.

Stereochemical Considerations in In Vitro Activity

Stereochemistry can play a crucial role in the in vitro activity of drug molecules. However, for this compound, which is an achiral molecule, there are no stereoisomers to consider. In the broader context of sulfonamide derivatives, if a chiral center is introduced into the molecule, for example, through substitution on the N-tert-butyl group or the benzene ring, it would be expected that the different stereoisomers would exhibit different in vitro activities due to the stereospecific nature of enzyme active sites. The three-dimensional arrangement of atoms in a molecule is critical for optimal interaction with its biological target.

Mechanistic Investigations at the Molecular and Cellular Level Excluding Clinical Outcomes

Elucidation of Molecular Mechanisms of Interaction with Biomolecules

Detailed investigations into the direct molecular interactions of 5-amino-N-tert-butyl-2-methylbenzene-1-sulfonamide with biomolecules have not been reported in the accessible scientific literature. As a sulfonamide, it belongs to a class of compounds known for their antimicrobial properties, which generally involve the inhibition of dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria. However, specific studies to confirm and quantify this interaction for this particular compound are not available.

Kinetic Studies of Enzyme Inhibition

There are no published kinetic studies detailing the inhibition of specific enzymes by this compound. Such studies would be essential to determine the compound's inhibitory constant (Ki), the type of inhibition (e.g., competitive, non-competitive), and its potency against relevant biological targets.

Binding Kinetics and Thermodynamics (In vitro)

Information regarding the binding kinetics and thermodynamics of this compound with any biological target is not available. In vitro studies are necessary to characterize the association and dissociation rate constants, as well as the thermodynamic parameters (enthalpy and entropy) of binding, which would provide insight into the nature of the interaction.

Cellular Pathway Modulation Studies (In vitro)

Research on the effects of this compound on cellular pathways in vitro has not been documented. While sulfonamides as a class are known to interfere with folate metabolism in prokaryotes, the specific biochemical pathways affected by this compound in any model system have not been elucidated.

Investigation of Specific Biochemical Pathways Affected by the Compound

There are no reports on the specific biochemical pathways that are modulated by this compound. Identifying these pathways would be a critical step in understanding its mechanism of action at a cellular level.

Effects on Cellular Processes in Model Systems (e.g., bacterial growth in research context, not clinical)

While the general antibacterial action of sulfonamides is well-established, specific studies on the effects of this compound on the growth of bacterial model systems have not been found. Such research would be necessary to determine its spectrum of activity and efficacy in a research context.

Advanced Imaging Techniques for Molecular Localization (In vitro)

There are no published studies that have utilized advanced imaging techniques to determine the subcellular localization of this compound in vitro. Techniques such as fluorescence microscopy with a labeled version of the compound or other high-resolution imaging methods would be required to visualize its distribution within cells.

Applications in Advanced Chemical Research and Development

Development as a Chemical Probe for Biological Systems

The inherent functionalities of 5-amino-N-tert-butyl-2-methylbenzene-1-sulfonamide make it an intriguing candidate for the development of chemical probes to investigate biological systems. The primary amino group can be readily modified to attach fluorophores, affinity tags, or reactive moieties, enabling the tracking and identification of its interactions with biomolecules.

Research into structurally related aminobenzenesulfonamide derivatives has revealed significant biological activities, including antimicrobial and cytotoxic effects. For instance, various sulfonamide derivatives have been shown to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. rsc.orgnih.gov This antibacterial action is often attributed to the inhibition of essential metabolic enzymes in bacteria, such as dihydropteroate (B1496061) synthetase. rsc.org

Furthermore, studies on other novel aminobenzenesulfonamide derivatives have demonstrated cytotoxic activity against various cancer cell lines. nih.govresearchgate.netresearchgate.netnih.gov The proposed mechanisms often involve the induction of oxidative stress and apoptosis in cancer cells. researchgate.net While specific studies on this compound are not extensively documented in publicly available literature, its structural similarity to these bioactive compounds suggests its potential as a scaffold for developing new chemical probes to explore these biological pathways. The tert-butyl group, in particular, can influence the compound's lipophilicity and steric profile, potentially leading to altered cellular uptake, target specificity, and pharmacokinetic properties.

Table 1: Potential Biological Activities of Aminobenzenesulfonamide Scaffolds

Biological Activity Potential Mechanism of Action Relevant Research Findings for Related Compounds
Antimicrobial Inhibition of dihydropteroate synthetase, disrupting folate synthesis. rsc.org N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives show potent antibacterial activity. rsc.org
Cytotoxic Induction of oxidative stress (ROS generation) and apoptosis. researchgate.net Novel aminobenzenesulfonamide derivatives induce apoptosis in colorectal cancer cells. researchgate.net

| Enzyme Inhibition | Binding to the active sites of enzymes like carbonic anhydrase. nih.govrsc.org | Substituted 4-aminobenzenesulfonamides show enzyme inhibitory activity. nih.gov |

Utility as a Synthetic Building Block for Complex Architectures

The chemical reactivity of this compound, particularly the presence of a primary aromatic amine and the sulfonamide group, renders it a valuable building block in organic synthesis for the construction of more complex molecules.

The amino group can undergo a wide range of chemical transformations, including diazotization, acylation, alkylation, and condensation reactions. These reactions allow for the introduction of diverse functional groups and the formation of new carbon-nitrogen and carbon-carbon bonds. For example, the amino group can be converted to a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce halides, cyano groups, or other functionalities.

The sulfonamide moiety itself can also participate in chemical reactions. The nitrogen atom of the sulfonamide can be further substituted, and the entire sulfonamide group can act as a directing group in electrophilic aromatic substitution reactions, influencing the regioselectivity of subsequent modifications to the benzene (B151609) ring.

The synthesis of complex molecules often relies on the strategic use of such bifunctional building blocks. For instance, the amino group can be used as a handle to link the molecule to other scaffolds, while the sulfonamide group can modulate the electronic properties and three-dimensional structure of the final product. Research on the synthesis of various sulfonamide-bearing heterocyclic compounds, such as imidazoles and quinazolinones, demonstrates the versatility of aminobenzenesulfonamides as precursors in multi-step synthetic sequences. mdpi.comresearchgate.net The bulky tert-butyl group can also play a crucial role in directing the stereochemistry of reactions and influencing the conformational preferences of the resulting molecules.

Integration into Functional Materials Science

The field of materials science is increasingly looking towards organic molecules with specific functionalities to create "smart" materials with tunable properties. Sulfonamide-containing polymers, for example, have been investigated as a new class of pH-sensitive materials. researchgate.net The sulfonamide group has a pKa value that can be modulated by the surrounding chemical environment, leading to changes in solubility and conformation in response to pH variations. This property is attractive for applications such as drug delivery systems, sensors, and smart coatings.

The incorporation of this compound into a polymer backbone, either as a monomer or as a functional pendant group, could impart these pH-responsive characteristics. The amino group provides a convenient point of attachment for polymerization reactions. Furthermore, the aromatic ring and the tert-butyl group can influence the polymer's thermal stability, mechanical properties, and processability.

Recent advancements in polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have enabled the synthesis of well-defined polymer architectures containing primary benzene sulfonamide groups. rsc.org These methods allow for precise control over the molecular weight and architecture of the resulting polymers, paving the way for the creation of sophisticated functional materials. The synthesis of sulfonamide-functionalized poly(styrene oxide) further illustrates the potential for creating new reactive polymers with tailored properties. rsc.org

Table 2: Potential Applications of Sulfonamide-Based Functional Materials

Material Type Key Property Potential Application
pH-Sensitive Polymers pH-dependent solubility/swelling. researchgate.net Controlled drug release, biosensors.
Functionalized Polyethers Tunable thermal and mechanical properties. rsc.org Advanced coatings, membranes.

| Well-Defined Copolymers | Controlled architecture and functionality. rsc.org | Targeted drug delivery vectors, nanomaterials. |

Role in Analytical Methodologies

In the realm of analytical chemistry, the distinct chemical properties of this compound and its derivatives can be exploited for the development of new analytical methods. The presence of the chromophoric benzene ring and the electroactive amino and sulfonamide groups makes the compound amenable to detection by various instrumental techniques.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of sulfonamides in various matrices. researchgate.netnih.gov The development of a specific HPLC method for this compound would likely involve a reversed-phase column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection could be achieved using a UV detector, leveraging the aromatic ring's absorbance, or a more sensitive mass spectrometry (MS) detector.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers high sensitivity and selectivity for the analysis of sulfonamides and their metabolites. researchgate.netnih.govmdpi.com The fragmentation pattern of this compound in the mass spectrometer would be characteristic of its structure, allowing for its unambiguous identification and quantification even in complex samples. The development of such analytical methods is crucial for quality control in its synthesis and for studying its behavior in various chemical and biological systems.

The amino group also opens up the possibility for derivatization reactions to enhance detectability. For example, reaction with a fluorescent tagging agent could significantly improve the sensitivity of detection in fluorescence-based analytical methods.

Future Research Directions and Unexplored Avenues

Targeted Synthesis of Novel Analogues with Predicted Research Utility

The core structure of 5-amino-N-tert-butyl-2-methylbenzene-1-sulfonamide is amenable to a variety of synthetic modifications to generate novel analogues with tailored properties. Future research could focus on systematic derivatization at key positions to explore a range of biological activities observed in the broader class of sulfonamides, such as anticancer and enzyme-inhibiting properties. acs.orgajchem-b.comresearchgate.net Modern synthetic strategies, including photocatalytic methods and advanced coupling reactions, can facilitate the efficient creation of diverse chemical libraries based on this scaffold. nih.govorganic-chemistry.orgacs.org

Key synthetic strategies could include:

Modification of the Amino Group: The primary amino group is a versatile handle for functionalization. Acylation, alkylation, or conversion to ureas and thioureas could yield derivatives. Such modifications have been shown to influence the biological activity of related aminobenzenesulfonamides.

Substitution on the Aromatic Ring: While the existing methyl group provides a point of distinction, further electrophilic aromatic substitution could introduce additional functional groups (e.g., halogens, nitro groups) onto the benzene (B151609) ring, altering the electronic and steric properties of the molecule.

Derivatization of the Sulfonamide Moiety: The N-tert-butyl group provides steric bulk, which can be crucial for selective interactions with biological targets. Synthesizing analogues with different N-alkyl or N-aryl substituents would allow for a systematic exploration of structure-activity relationships (SAR). tcichemicals.com The synthesis of primary sulfonamides from organometallic reagents and specialized sulfinylamine reagents offers a modern route to diverse analogues. organic-chemistry.orgnih.gov

The predicted utility of these novel analogues is based on the well-established activities of the sulfonamide drug class. wikipedia.orgdrugs.com For instance, many sulfonamides are potent inhibitors of carbonic anhydrase (CA), an enzyme implicated in diseases like glaucoma and cancer. nih.govresearchgate.net Others have shown promise as anticancer agents by targeting pathways like vascular endothelial growth factor receptor 2 (VEGFR-2) or by inducing cell cycle arrest and apoptosis. acs.orgnih.gov

Modification SitePotential Synthetic ReactionGeneric Analogue StructurePredicted Research Utility
5-Amino GroupAcylation, Sulfonylation, Urea/Thiourea formationDerivatives with modified amino functionalityAnticancer (VEGFR-2 inhibition), Antimicrobial, Enzyme Inhibition (e.g., α-glucosidase) acs.orgrsc.org
Aromatic RingElectrophilic Aromatic Substitution (e.g., Halogenation)Ring-substituted analoguesModulation of binding affinity and selectivity, Development of probes for target identification
N-tert-butyl GroupVariation of amine reactant during synthesis from sulfonyl chlorideAnalogues with different N-substituentsFine-tuning steric and hydrophobic interactions for enhanced target selectivity (e.g., CA isoforms) researchgate.net

Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools to guide the synthesis of novel analogues and predict their properties, thereby saving significant time and resources. For a molecule like this compound, a multi-faceted computational approach could be employed to build predictive models of its behavior and that of its derivatives.

Molecular Docking: This technique can be used to predict the binding orientation and affinity of the compound and its virtual analogues against various protein targets. Given the prevalence of sulfonamides as enzyme inhibitors, targets such as carbonic anhydrases, kinases, and dihydropteroate (B1496061) synthase (DHPS) would be logical starting points. nih.govmdpi.commdpi.com Docking studies can help prioritize which analogues to synthesize based on their predicted binding scores and interaction patterns. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a small library of analogues and measuring their biological activity, a 3D-QSAR model can be developed. chemijournal.com This statistical model correlates the physicochemical properties of the molecules with their activity, providing insights into the key structural features required for potency and enabling the prediction of activity for yet-unsynthesized compounds. nih.gov

Density Functional Theory (DFT): DFT calculations can elucidate the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and molecular electrostatic potential (MEP). researchgate.netmdpi.com These properties are crucial for understanding molecular reactivity, stability, and non-covalent interaction capabilities, which underpin drug-receptor binding. mdpi.com

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed analogues. acs.org Early prediction of these pharmacokinetic and safety profiles is essential in drug discovery to identify candidates with favorable drug-like properties. mdpi.com

Computational MethodPurposePredicted Outcome for Analogues
Molecular DockingPredict binding mode and affinity to protein targets. nih.govmdpi.comPrioritization of synthetic candidates based on binding scores and key interactions (e.g., with Zn2+ in carbonic anhydrase). mdpi.com
3D-QSARCorrelate molecular structure with biological activity. chemijournal.comA predictive model to guide the design of more potent compounds by identifying favorable and unfavorable structural features. nih.gov
Density Functional Theory (DFT)Calculate electronic structure and reactivity descriptors. researchgate.netUnderstanding of molecular stability, reactivity, and intermolecular interaction potential. mdpi.com
ADMET ProfilingPredict pharmacokinetic and toxicity properties. acs.orgEarly identification of analogues with promising drug-likeness and low toxicity risk.

Exploration of New Mechanistic Paradigms (In vitro/In silico)

While the precise mechanism of action for this compound is unknown, research on its future analogues could explore several established and novel mechanistic paradigms. An integrated in vitro and in silico approach would be most effective.

In Vitro Mechanistic Studies:

Enzyme Inhibition: Analogues should be screened against a panel of enzymes, particularly human carbonic anhydrase isoforms (e.g., CA II, IX, XII), for which many benzenesulfonamides show high affinity. researchgate.net Other relevant targets could include protein kinases like VEGFR-2 or metabolic enzymes like α-glucosidase, which have also been targeted by novel sulfonamide derivatives. acs.orgrsc.org

Anticancer Mechanisms: For analogues showing antiproliferative activity against cancer cell lines, further studies could use techniques like flow cytometry to investigate effects on cell cycle progression and Annexin V staining to detect the induction of apoptosis. acs.orgnih.gov Western blot analysis could then identify the modulation of key proteins involved in these pathways.

Biophysical Interactions: The interaction of novel analogues with biomacromolecules like DNA could be explored. Some sulfonamides have been shown to interact with DNA, and this could represent an alternative mechanism of action. mdpi.com

In Silico Mechanistic Elucidation:

Molecular Dynamics (MD) Simulations: Following initial docking studies, MD simulations can provide a dynamic view of the ligand-protein complex. These simulations can assess the stability of the predicted binding pose over time, map key persistent interactions, and calculate binding free energies, offering a more rigorous validation of the proposed binding mechanism. researchgate.net

Mechanistic ParadigmKey Research QuestionSuggested In Vitro / In Silico Method
Enzyme InhibitionDo analogues selectively inhibit specific enzymes (e.g., carbonic anhydrases, kinases)?In vitro enzyme activity assays; In silico molecular docking and MD simulations. acs.orgresearchgate.net
Cell Cycle DisruptionDo analogues arrest cancer cells at specific phases of the cell cycle?In vitro flow cytometry analysis of treated cancer cells. nih.gov
Apoptosis InductionCan analogues trigger programmed cell death in cancer cells?In vitro Annexin V/PI staining assays; Western blot for caspase activation. acs.org
DNA InteractionDo analogues bind to DNA, and if so, what is the mode of interaction?In vitro spectroscopic titrations, viscosity measurements; In silico DNA docking. mdpi.com

Potential for Derivatization in Non-Biological Applications

Beyond potential therapeutic uses, the functional groups of this compound offer opportunities for derivatization in materials science and synthetic chemistry.

Polymer Science: The molecule can be envisioned as a functional monomer. The primary amine allows for its incorporation into polymers like polyamides or polyimides through condensation polymerization. This could yield materials with high thermal stability and specific functional properties imparted by the sulfonamide group. For instance, sulfonamide-functionalized polymers have been explored for various applications. rsc.org

Functional Dyes and Pigments: The aromatic amine can undergo diazotization followed by an azo coupling reaction. This classic transformation would convert the molecule into a highly colored azo dye, with the specific color and properties depending on the coupling partner used.

Coordination Chemistry and Ligand Design: The sulfonamide nitrogen and the amino group can act as coordination sites for metal ions. Derivatization could lead to the synthesis of novel ligands for creating metal-organic frameworks (MOFs) or coordination complexes with interesting catalytic or electronic properties.

Synthetic Intermediates: The compound can serve as a versatile building block for more complex molecules. The distinct reactivity of the amino and sulfonamide groups allows for selective, stepwise functionalization, making it a useful intermediate in multi-step organic synthesis. acs.orgucl.ac.uk

Functional GroupType of DerivatizationPotential Non-Biological ApplicationResulting Product Class
Amino GroupPolycondensation with diacyl chloridesHigh-performance polymersFunctional Polyamides
Amino GroupDiazotization and Azo CouplingColorants and functional dyesAzo Dyes
Sulfonamide and Amino GroupsCoordination with metal saltsCatalysis, functional materialsMetal Complexes / MOFs
Entire MoleculePost-polymerization modificationIon-exchange membranes, specialty polymersFunctionalized Polyethers rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-amino-N-tert-butyl-2-methylbenzene-1-sulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of sulfonamides often involves sulfonation followed by nucleophilic substitution. For tert-butyl-substituted analogs, tert-butylamine can react with sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, 0–5°C). Key steps include protecting the amino group (e.g., using acetyl) to prevent side reactions . Yield optimization requires precise stoichiometric control and inert atmospheres. For example, tert-butyl groups may require bulky base catalysts to avoid steric hindrance during coupling .

Q. How can solubility challenges of this compound be addressed in aqueous and organic solvents?

  • Methodological Answer : Solubility screening in polar aprotic solvents (DMSO, methanol) is recommended due to the compound’s sulfonamide and tert-butyl groups . For aqueous solutions, co-solvents like polyethylene glycol (PEG-400) or pH adjustment (e.g., buffering at pH 7–8) can enhance solubility. Pre-formulation studies should include differential scanning calorimetry (DSC) to assess polymorphic stability .

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • 1H/13C NMR : Confirm tert-butyl (δ ~1.3 ppm for CH3) and sulfonamide (δ ~7.5–8.5 ppm for aromatic protons) groups .
  • FT-IR : Validate sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and N-H bending (~1600 cm⁻¹) .
  • LC-MS : Detect impurities using reverse-phase chromatography (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How do electron-withdrawing/donating substituents on the benzene ring affect the compound’s reactivity and bioactivity?

  • Methodological Answer : Substituent effects can be evaluated via Hammett plots or computational DFT studies. For instance, electron-withdrawing groups (e.g., Cl in 3,4-dichloro analogs) increase sulfonamide acidity, enhancing hydrogen-bonding potential . Bioactivity assays (e.g., enzyme inhibition) paired with molecular docking can correlate substituent electronic profiles with target binding affinities .

Q. What computational strategies are effective in predicting reaction pathways for synthesizing derivatives of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., Gaussian 16) with density functional theory (DFT) at the B3LYP/6-31G(d) level can model transition states and activation energies. Reaction path sampling combined with machine learning (e.g., ICReDD’s workflow) reduces trial-and-error experimentation by identifying optimal catalysts and solvents .

Q. How can contradictory spectral data (e.g., NMR splitting vs. X-ray crystallography) be resolved for structural confirmation?

  • Methodological Answer : Discrepancies between solution-state NMR and solid-state X-ray data often arise from conformational flexibility. Variable-temperature NMR or NOESY experiments can detect dynamic processes. Single-crystal X-ray diffraction remains the gold standard; for example, tert-butyl sulfonamides often exhibit well-defined torsional angles (e.g., C-S-N-C dihedral angles ~80°) .

Q. What are the implications of steric hindrance from the tert-butyl group in catalytic applications or supramolecular assembly?

  • Methodological Answer : Steric effects from tert-butyl groups can impede coordination in metal-organic frameworks (MOFs) but enhance selectivity in asymmetric catalysis. Comparative studies with smaller alkyl groups (e.g., methyl) using TON (turnover number) and TOF (turnover frequency) metrics are recommended. Crystal engineering approaches (e.g., Hirshfeld surface analysis) quantify packing efficiencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-N-tert-butyl-2-methylbenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
5-amino-N-tert-butyl-2-methylbenzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.